molecular formula C16H23N3O2 B2459609 N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide CAS No. 941870-87-7

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2459609
CAS RN: 941870-87-7
M. Wt: 289.379
InChI Key: HGXZRXHLHJBUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxalamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is not fully understood. However, it has been suggested that it may act as a modulator of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the role of GABA receptors in the brain. However, one limitation is that its mechanism of action is not fully understood, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide. These include investigating its potential for treating other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate its mechanism of action and to develop more potent and selective derivatives for use in drug discovery and development.

Synthesis Methods

The synthesis of N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide involves the reaction of cyclopropylamine with 2-(dimethylamino)-2-(p-tolyl)acetaldehyde in the presence of oxalic acid. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in preclinical studies. Additionally, it has been investigated for its potential to treat neuropathic pain and cognitive disorders.

properties

IUPAC Name

N'-cyclopropyl-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-4-6-12(7-5-11)14(19(2)3)10-17-15(20)16(21)18-13-8-9-13/h4-7,13-14H,8-10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZRXHLHJBUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

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